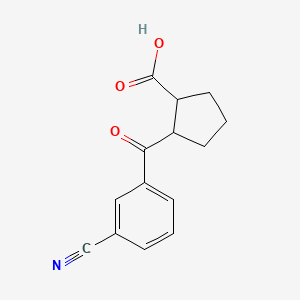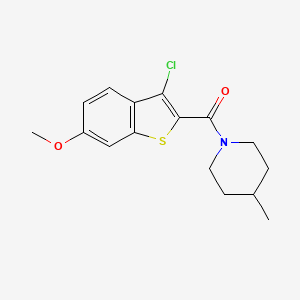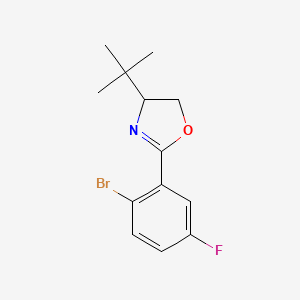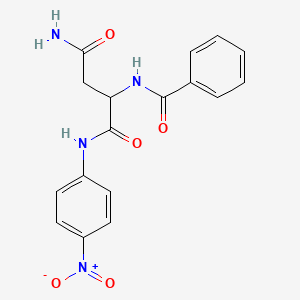![molecular formula C30H25F3N4O5 B14797053 Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TP-10 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TP-10 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield TP-10. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of TP-10 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also involve advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
TP-10 undergoes various types of chemical reactions, including:
Oxidation: TP-10 can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions of TP-10 involve the use of reducing agents to convert it to lower oxidation states.
Substitution: TP-10 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TP-10 may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted TP-10 compounds with different functional groups.
科学研究应用
TP-10 has a wide range of applications in scientific research:
Chemistry: TP-10 is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, TP-10 is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: TP-10 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: TP-10 is utilized in industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of TP-10 involves its interaction with specific molecular targets and pathways. TP-10 exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of TP-10.
属性
分子式 |
C30H25F3N4O5 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C26H19F3N4O.C4H6O4/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21;5-3(6)1-2-4(7)8/h1-15H,16-17H2;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
GCGPGSDKFUUOEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
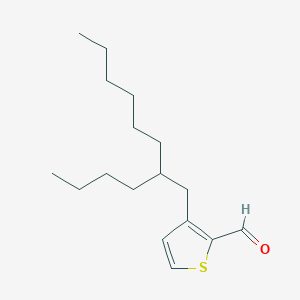

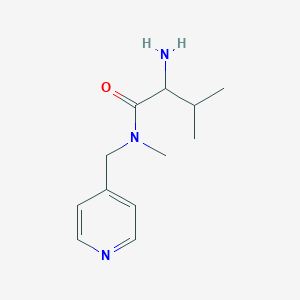
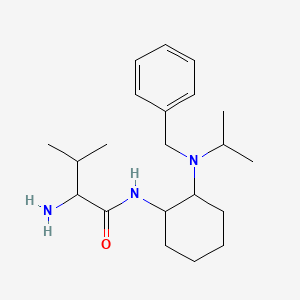


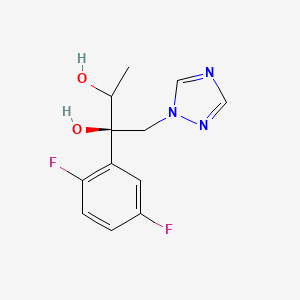
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
